Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate
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Overview
Description
Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate is an ester compound with the molecular formula C16H26O5 and a molecular weight of 298.37 g/mol . It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate can be synthesized through esterification reactions involving cyclohexane derivatives and tert-butyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the compound is produced in bulk using similar esterification processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate exerts its effects involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in further biochemical reactions. The cyclohexane ring provides structural stability, allowing the compound to act as a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl 4-oxocyclohexane-1,1-dicarboxylate
- Di-tert-butyl 6-oxocyclohexane-1,3-dicarboxylate
Uniqueness
Di-tert-butyl 4-oxocyclohexane-1,2-dicarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular structure and reactivity .
Properties
IUPAC Name |
ditert-butyl 4-oxocyclohexane-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-15(2,3)20-13(18)11-8-7-10(17)9-12(11)14(19)21-16(4,5)6/h11-12H,7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUXMJZNUYSGLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)CC1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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